Cas no 936233-04-4 ((R)-1-(Isoquinoline-5-sulfonyl)-piperidin-3-ylamine dihydrochloride)

(R)-1-(Isoquinoline-5-sulfonyl)-piperidin-3-ylamine dihydrochloride Chemical and Physical Properties
Names and Identifiers
-
-  
- (R)-1-(Isoquinoline-5-sulfonyl)-piperidin-3-ylamine dihydrochloride
- (3R)-1-isoquinolin-5-ylsulfonylpiperidin-3-amine
- (R)-1-(ISOQUINOLINE-5-SULFONYL)-PIPERIDIN-3-YLAMINE
- 936233-04-4
-
- Inchi: InChI=1S/C14H17N3O2S/c15-12-4-2-8-17(10-12)20(18,19)14-5-1-3-11-9-16-7-6-13(11)14/h1,3,5-7,9,12H,2,4,8,10,15H2/t12-/m1/s1
- InChI Key: QFYDIQKQRVDWLJ-GFCCVEGCSA-N
- SMILES: C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3)N
Computed Properties
- Exact Mass: 363.05800
- Monoisotopic Mass: 291.104
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 434
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 84.7A^2
- XLogP3: 0.9
Experimental Properties
- PSA: 84.67000
- LogP: 4.66960
(R)-1-(Isoquinoline-5-sulfonyl)-piperidin-3-ylamine dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM580494-5g |
(R)-1-(Isoquinoline-5-sulfonyl)-piperidin-3-ylamine dihydrochloride |
936233-04-4 | 95%+ | 5g |
$5880 | 2024-07-19 | |
Chemenu | CM580494-1g |
(R)-1-(Isoquinoline-5-sulfonyl)-piperidin-3-ylamine dihydrochloride |
936233-04-4 | 95%+ | 1g |
$2940 | 2024-07-19 |
(R)-1-(Isoquinoline-5-sulfonyl)-piperidin-3-ylamine dihydrochloride Related Literature
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
Additional information on (R)-1-(Isoquinoline-5-sulfonyl)-piperidin-3-ylamine dihydrochloride
Introduction to (R)-1-(Isoquinoline-5-sulfonyl)-piperidin-3-ylamine dihydrochloride (CAS No. 936233-04-4)
(R)-1-(Isoquinoline-5-sulfonyl)-piperidin-3-ylamine dihydrochloride, identified by its CAS number 936233-04-4, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their structural complexity and potential biological activity, making it a subject of extensive study in medicinal chemistry.
The name of the compound highlights its core structural elements: an isoquinoline-5-sulfonyl moiety linked to a piperidin-3-ylamine group, with the dihydrochloride salt form enhancing its solubility and stability. The isoquinoline scaffold, a fused heterocyclic system, is well-documented for its presence in numerous bioactive natural products and pharmacologically relevant molecules. Its sulfonyl derivative introduces additional functionality, which can modulate interactions with biological targets.
The piperidine ring, another key component of the molecule, is a common pharmacophore in drug design due to its ability to engage with biological receptors in a favorable manner. The amine group at the 3-position of piperidine further expands the potential for hydrogen bonding and other forms of molecular recognition, which are critical for drug efficacy. The dihydrochloride form ensures that the compound is suitable for various solubility-dependent applications, such as formulation in liquid or solid dosage forms.
Recent advancements in computational chemistry and structure-based drug design have enabled researchers to explore the interactions of this compound with biological targets more efficiently. Studies suggest that the (R)-configuration of the amine group may play a crucial role in determining the compound's binding affinity and selectivity. This stereochemical specificity is a hallmark of many successful drugs, where the correct spatial arrangement of atoms can significantly influence pharmacological outcomes.
Research has indicated that derivatives of isoquinoline-sulfonylpiperidine have shown promise in various therapeutic areas, including central nervous system disorders, oncology, and inflammation. The sulfonyl group, in particular, has been recognized for its ability to enhance binding interactions through dipole-dipole interactions and hydrogen bonding. This feature makes it an attractive moiety for designing molecules that can interact with proteins or enzymes with high affinity.
The dihydrochloride salt form not only improves solubility but also ensures consistent crystalline form properties, which are essential for pharmaceutical applications. The stability and purity of this compound under different storage conditions have been thoroughly evaluated, ensuring that it meets the stringent requirements for preclinical and clinical studies.
In vitro studies have begun to uncover the potential mechanisms by which this compound may exert its effects. Preliminary data suggest that it can interact with specific enzymes or receptors by occupying binding pockets that are poorly addressed by existing therapeutics. This could lead to novel therapeutic strategies for conditions where current treatments are limited or have significant side effects.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advances in synthetic methodologies have made it possible to produce complex molecules like this one more efficiently, reducing costs and environmental impact. The scalability of its synthesis is an important consideration for future industrial applications.
Regulatory agencies have stringent guidelines for compounds intended for human use or further research. The characterization of (R)-1-(Isoquinoline-5-sulfonyl)-piperidin-3-ylamine dihydrochloride has been conducted according to these guidelines, ensuring that all necessary physicochemical properties are documented. Analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm its structure and purity.
The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structural features make it a valuable tool in chemical biology research, where it can be used as an intermediate or probe molecule to study biological pathways. The ability to modify specific parts of its structure allows researchers to fine-tune its properties for various experimental purposes.
As research continues to evolve, new methodologies for drug discovery are being developed that leverage computational power and high-throughput screening techniques. Compounds like this one are likely to be incorporated into virtual screening libraries or used as starting points for structure-based design campaigns aimed at identifying novel lead compounds.
The future prospects for (R)-1-(Isoquinoline-5-sulfonyl)-piperidin-3-ylamine dihydrochloride are promising, with ongoing studies exploring its potential in treating a range of diseases. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating laboratory findings into tangible therapeutic benefits for patients worldwide.
936233-04-4 ((R)-1-(Isoquinoline-5-sulfonyl)-piperidin-3-ylamine dihydrochloride) Related Products
- 387816-66-2(Ardisiphenol A)
- 1806857-14-6(Methyl 3-aminomethyl-4-bromo-5-cyanobenzoate)
- 1203253-74-0(2-chloro-N-(2-{(3-methoxyphenyl)carbamoylamino}phenyl)benzamide)
- 304867-43-4(2,6-Difluorobenzenecarboximidamide Hydrochloride)
- 2229243-75-6(O-(2-{7-oxabicyclo2.2.1heptan-2-yl}ethyl)hydroxylamine)
- 1554029-25-2(3-(Fluoromethyl)pyrrolidine-3-carboxylic acid)
- 348-32-3(Ethyl 4-fluoro-1H-indole-2-carboxylate)
- 1803425-15-1(5-Hydroxybenzo[d]oxazole-2-acrylic acid)
- 2034545-98-5(2-(phenylformamido)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide)
- 1246832-84-7(N-Boc-N-desethyl Sunitinib-d5)




